
Sulfurous acid, butyl 4-chloro-2-butynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurous acid, butyl 4-chloro-2-butynyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular ester is characterized by the presence of a sulfurous acid moiety and a butyl 4-chloro-2-butynyl group, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid, butyl 4-chloro-2-butynyl ester typically involves the esterification of sulfurous acid with butyl 4-chloro-2-butynyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions include:
Temperature: The reaction is typically conducted at elevated temperatures (around 60-80°C) to increase the reaction rate.
Solvent: A suitable solvent, such as toluene or dichloromethane, is used to dissolve the reactants and facilitate the reaction.
Catalyst: Sulfuric acid or another strong acid is used as a catalyst to promote the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfurous acid, butyl 4-chloro-2-butynyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield sulfurous acid and butyl 4-chloro-2-butynyl alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfonic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Sulfurous acid and butyl 4-chloro-2-butynyl alcohol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sulfurous acid, butyl 4-chloro-2-butynyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Wirkmechanismus
The mechanism of action of sulfurous acid, butyl 4-chloro-2-butynyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release sulfurous acid and butyl 4-chloro-2-butynyl alcohol, which can further interact with biological molecules. The sulfurous acid moiety can act as a reducing agent, while the butyl 4-chloro-2-butynyl group can participate in various chemical reactions, including nucleophilic substitution and oxidation.
Vergleich Mit ähnlichen Verbindungen
Sulfurous acid, butyl 4-chloro-2-butynyl ester can be compared with other similar compounds, such as:
Sulfurous acid, methyl ester: Similar in structure but with a methyl group instead of a butyl 4-chloro-2-butynyl group.
Sulfurous acid, ethyl ester: Contains an ethyl group instead of a butyl 4-chloro-2-butynyl group.
Sulfurous acid, propyl ester: Contains a propyl group instead of a butyl 4-chloro-2-butynyl group.
The uniqueness of this compound lies in the presence of the 4-chloro-2-butynyl group, which imparts distinct chemical properties and reactivity compared to other sulfurous acid esters.
Eigenschaften
CAS-Nummer |
74039-48-8 |
|---|---|
Molekularformel |
C8H13ClO3S |
Molekulargewicht |
224.71 g/mol |
IUPAC-Name |
butyl 4-chlorobut-2-ynyl sulfite |
InChI |
InChI=1S/C8H13ClO3S/c1-2-3-7-11-13(10)12-8-5-4-6-9/h2-3,6-8H2,1H3 |
InChI-Schlüssel |
SZVRKTGCNHSCHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOS(=O)OCC#CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)
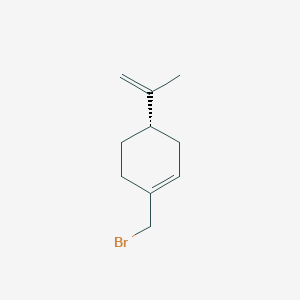

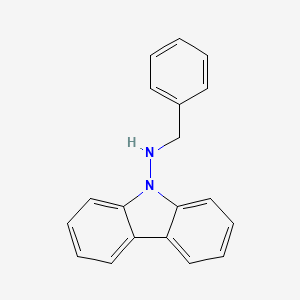
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)

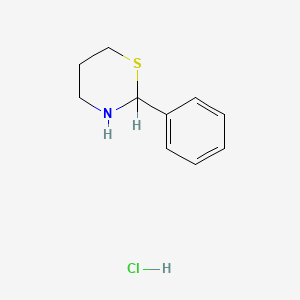
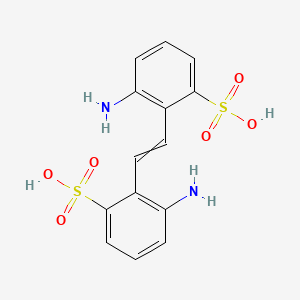


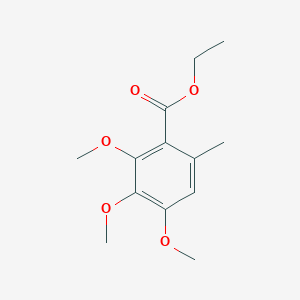
![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)

